molecular formula C22H25F3N4O2 B2695210 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 921923-36-6

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2695210
CAS RN: 921923-36-6
M. Wt: 434.463
InChI Key: QRTXKGLDGBJDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H25F3N4O2 and its molecular weight is 434.463. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds with dimethylamino and trifluoromethylphenyl groups have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These antagonists are of interest for their therapeutic potential in treating emesis and depression. A study highlighted an orally active, water-soluble NK1 receptor antagonist, showcasing the relevance of such structural features in medicinal chemistry (Harrison et al., 2001).

Orexin Receptor Antagonism

Another area of interest is the blockade of orexin receptors, which has implications for sleep regulation. Compounds targeting these receptors could help in the development of treatments for sleep disorders. Research into orexin-1 and orexin-2 receptor antagonists has shown that selective antagonism can significantly affect sleep patterns, providing a foundation for potential sleep aids (Dugovic et al., 2009).

Development of Novel Insecticides

The structural uniqueness of certain compounds, including the presence of dimethylamino and trifluoromethyl groups, has been exploited in the development of novel insecticides such as flubendiamide. These insecticides show strong activity against lepidopterous pests, suggesting potential agricultural applications (Tohnishi et al., 2005).

Chemosensors for Metal Ions

Research into chemosensors has also benefited from compounds with dimethylamino groups. These chemosensors can detect metal ions with high sensitivity, demonstrating the application of such structural features in environmental monitoring and chemical analysis (Roy et al., 2019).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O2/c1-28(2)19(14-7-8-18-15(11-14)9-10-29(18)3)13-26-20(30)21(31)27-17-6-4-5-16(12-17)22(23,24)25/h4-8,11-12,19H,9-10,13H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTXKGLDGBJDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.